![molecular formula C12H13N3O2 B3849598 N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide](/img/structure/B3849598.png)
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
説明
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide, also known as OPC-67683, is a novel anti-tuberculosis drug. It was developed by Otsuka Pharmaceutical Co., Ltd. and is currently in the clinical trial phase.
作用機序
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide targets the enzyme InhA, which is involved in the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Inhibition of InhA leads to the disruption of the cell wall, ultimately killing the bacteria. N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has a unique binding mode to InhA, which contributes to its high potency and low risk of inducing drug resistance.
Biochemical and Physiological Effects
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has been shown to have a low toxicity profile in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has also been shown to have a low potential for drug-drug interactions, making it a potential candidate for combination therapy with other tuberculosis drugs.
実験室実験の利点と制限
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high potency, low risk of inducing drug resistance, and low toxicity profile. However, its clinical development is still ongoing, and its long-term safety and efficacy have yet to be established.
将来の方向性
There are several future directions for N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide research, including the optimization of its pharmacokinetic properties, identification of potential drug-drug interactions, and evaluation of its safety and efficacy in clinical trials. Additionally, there is a need for the development of new tuberculosis drugs that can be used in combination with N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide to improve treatment outcomes.
科学的研究の応用
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has shown promising results in preclinical studies and is currently in clinical trials for tuberculosis treatment. It has been found to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has also shown a low risk of inducing drug resistance, making it a potential alternative to current tuberculosis drugs.
特性
IUPAC Name |
N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-10-5-3-4-9(8-10)14-15-12(17)11-6-1-2-7-13-11/h1-2,6-8,14H,3-5H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMUVZZUWGJROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。